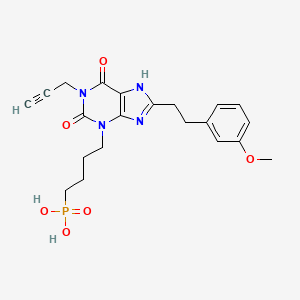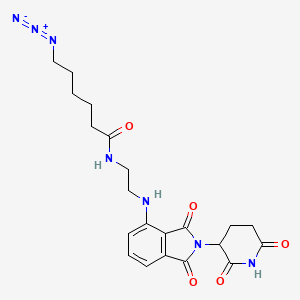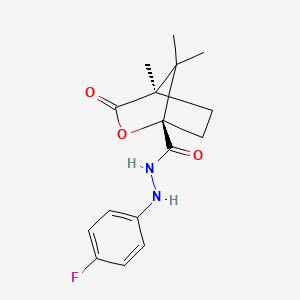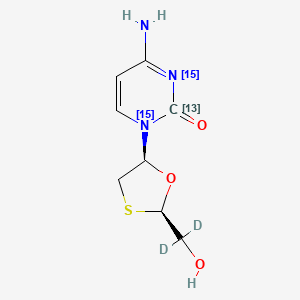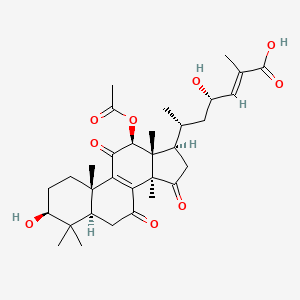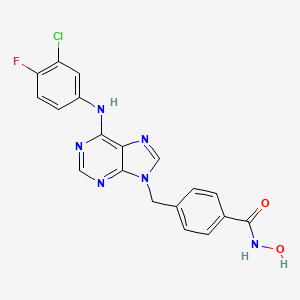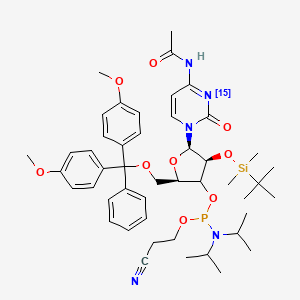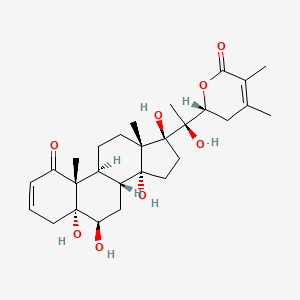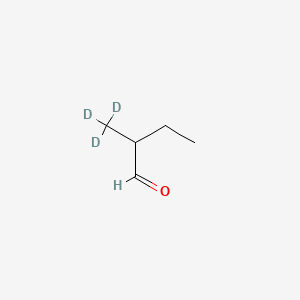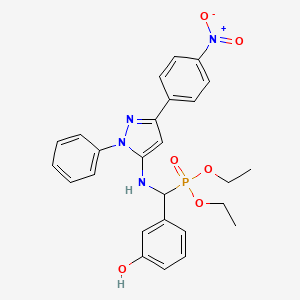
Fgfr1/vegfr2-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fgfr1/vegfr2-IN-1 is a dual inhibitor targeting both fibroblast growth factor receptor 1 (FGFR1) and vascular endothelial growth factor receptor 2 (VEGFR2). These receptors are crucial in regulating angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By inhibiting these receptors, this compound aims to disrupt the angiogenesis process, making it a promising candidate for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr1/vegfr2-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process typically starts with the preparation of a pyrrole[2,1-f][1,2,4]triazine ring, which is then modified with various substituents to enhance its inhibitory activity against VEGFR2.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The final product is then purified using techniques such as crystallization and chromatography to meet industrial standards .
化学反応の分析
Types of Reactions
Fgfr1/vegfr2-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions include various intermediates that are further modified to produce the final compound, this compound. These intermediates often contain functional groups that enhance the compound’s inhibitory activity against VEGFR2 .
科学的研究の応用
Fgfr1/vegfr2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of FGFR1 and VEGFR2, providing insights into the structure-activity relationships of these receptors.
Biology: Employed in cellular and molecular biology studies to investigate the role of FGFR1 and VEGFR2 in angiogenesis and tumor growth.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in targeting tumors that rely on angiogenesis for growth and metastasis.
Industry: Utilized in the development of anti-angiogenic drugs and as a reference compound in drug discovery and development
作用機序
Fgfr1/vegfr2-IN-1 exerts its effects by binding to the ATP-binding pockets of FGFR1 and VEGFR2, preventing their activation and subsequent signaling. This inhibition disrupts the downstream signaling pathways involved in angiogenesis, such as the PLCγ-PKC, TSAd-Src-PI3K-Akt, SHB-FAK-paxillin, SHB-PI3K-Akt, and NCK-p38-MAPKAPK2/3 pathways. By blocking these pathways, this compound effectively inhibits endothelial cell proliferation, migration, and tube formation, thereby preventing the formation of new blood vessels required for tumor growth .
類似化合物との比較
Fgfr1/vegfr2-IN-1 is unique in its dual-targeting capability, which sets it apart from other inhibitors that typically target only one receptor. Similar compounds include:
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that targets VEGFR, PDGFR, and KIT.
Sorafenib: Another multi-targeted inhibitor that targets RAF kinase, VEGFR, and PDGFR.
Pazopanib: Targets VEGFR, PDGFR, and KIT, similar to sunitinib and sorafenib
This compound’s dual inhibition of FGFR1 and VEGFR2 provides a broader spectrum of anti-angiogenic activity, making it a valuable compound in cancer therapy research .
特性
分子式 |
C26H27N4O6P |
|---|---|
分子量 |
522.5 g/mol |
IUPAC名 |
3-[diethoxyphosphoryl-[[5-(4-nitrophenyl)-2-phenylpyrazol-3-yl]amino]methyl]phenol |
InChI |
InChI=1S/C26H27N4O6P/c1-3-35-37(34,36-4-2)26(20-9-8-12-23(31)17-20)27-25-18-24(19-13-15-22(16-14-19)30(32)33)28-29(25)21-10-6-5-7-11-21/h5-18,26-27,31H,3-4H2,1-2H3 |
InChIキー |
GVMCTJQLAUPLQR-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C(C1=CC(=CC=C1)O)NC2=CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


